molecular formula C15H19NO2 B7514822 (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone

(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone

Cat. No.: B7514822
M. Wt: 245.32 g/mol
InChI Key: NMEGOWUYSINAGN-UHFFFAOYSA-N
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Description

(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-phenylcyclopropylmethanone with piperidine under specific conditions to introduce the piperidine ring. The hydroxyl group is then introduced through subsequent reactions, such as oxidation or hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring or the phenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols. Substitution reactions can introduce various functional groups into the piperidine ring or the phenyl group, leading to a wide range of derivatives.

Scientific Research Applications

(3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxy-1-piperidinyl)(1-phenylcyclopropyl)methanone
  • (3-Hydroxypiperidin-1-yl)(1-phenylcyclopropyl)methanone

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(3-hydroxypiperidin-1-yl)-(1-phenylcyclopropyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-13-7-4-10-16(11-13)14(18)15(8-9-15)12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEGOWUYSINAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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